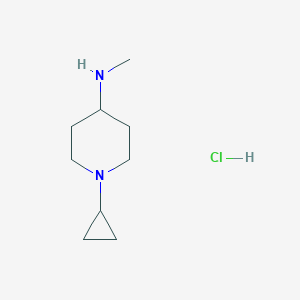

1-Cyclopropyl-N-methylpiperidin-4-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

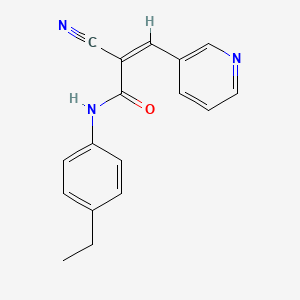

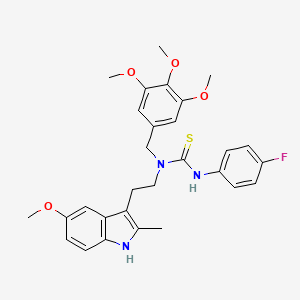

1-Cyclopropyl-N-methylpiperidin-4-amine hydrochloride is a chemical compound with the CAS Number: 2171803-16-8 . It has a molecular weight of 190.72 . The compound is typically stored at room temperature . It is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C9H18N2.ClH/c1-10-8-4-6-11(7-5-8)9-2-3-9;/h8-10H,2-7H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . The compound’s molecular weight is 190.72 .科学的研究の応用

Synthesis of N-Substituted Derivatives

The development of methods for synthesizing N-substituted derivatives is crucial in medicinal chemistry for creating novel compounds with potential therapeutic applications. For instance, Han et al. (2010) developed a microwave-assisted synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives using a one-pot reaction that offers operational simplicity and increased safety (Han et al., 2010). This methodology could potentially be adapted for synthesizing derivatives of 1-Cyclopropyl-N-methylpiperidin-4-amine hydrochloride.

Intramolecular Reactions

Intramolecular reactions utilizing cyclopropyl groups have been explored for the synthesis of complex molecules. Brosius et al. (1999) reported the use of a nitrogen-bound silicon tether in an intramolecular Diels−Alder reaction, showcasing a strategy for constructing cyclic compounds (Brosius et al., 1999). Techniques like these could be of interest for modifying or synthesizing analogs of this compound for research purposes.

Lewis Acid-Catalyzed Reactions

Lewis acid-catalyzed reactions are a fundamental part of organic synthesis, including the synthesis of pharmaceuticals. Lifchits and Charette (2008) described the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, a method that could potentially be applicable to the synthesis or modification of compounds like this compound (Lifchits & Charette, 2008).

Copper-promoted N-cyclopropylation

Copper-promoted N-cyclopropylation reactions offer a pathway to introduce cyclopropyl groups into aromatic and aliphatic amines, potentially allowing for the synthesis of analogs or derivatives of this compound with varied biological activities. Bénard et al. (2010) demonstrated this method, highlighting its applicability in the synthesis of N-cyclopropyl derivatives with good to excellent yields (Bénard et al., 2010).

Protecting Groups for Amines

The development and application of protecting groups for amines are essential in multi-step organic syntheses, especially for pharmaceuticals. Snider and Wright (2011) introduced the (1-methyl)cyclopropyloxycarbonyl (MPoc) carbamate as a new protecting group for amines, offering a strategy that could be relevant for the synthesis or modification of this compound (Snider & Wright, 2011).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

特性

IUPAC Name |

1-cyclopropyl-N-methylpiperidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.ClH/c1-10-8-4-6-11(7-5-8)9-2-3-9;/h8-10H,2-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILOOMZGVHTJAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)C2CC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2945133.png)

![5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2945136.png)

![Ethyl 5-(2,4-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2945140.png)

![2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2945145.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2945147.png)